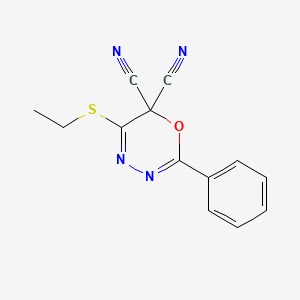

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N'-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

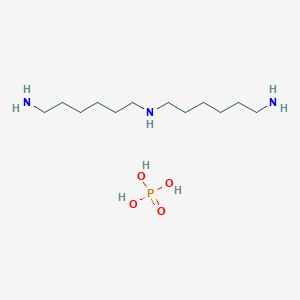

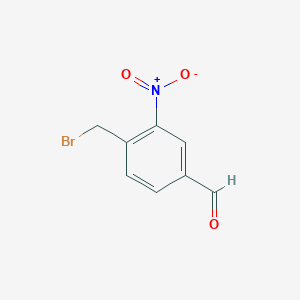

La N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phénylthiourée est un composé chimique appartenant à la classe des thiourées. Il est caractérisé par la présence d’un cycle pyridinone substitué par des groupes diméthyles et d’une fraction phénylthiourée.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phénylthiourée implique généralement la réaction de la 3-amino-4,6-diméthyl-2-pyridinone avec l’isothiocyanate de phényle. La réaction est effectuée dans un solvant approprié, tel que l’acétone, sous reflux. Le schéma réactionnel général est le suivant :

- Dissoudre la 3-amino-4,6-diméthyl-2-pyridinone dans l’acétone.

- Ajouter l’isothiocyanate de phényle à la solution.

- Refluer le mélange pendant plusieurs heures.

- Refroidir le mélange réactionnel et filtrer le produit précipité.

- Purifier le produit par recristallisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, pour obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et la capacité de mise à l’échelle.

Analyse Des Réactions Chimiques

Types de réactions

La N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phénylthiourée peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : La réduction de la fraction thiourée peut être réalisée en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Le groupe phényle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque ; généralement effectuée dans un solvant organique tel que le dichlorométhane.

Réduction : Hydrure de lithium et d’aluminium ; effectuée dans l’éther anhydre ou le tétrahydrofurane.

Substitution : Divers nucléophiles (par exemple, amines, alcools) en conditions basiques ou acides.

Principaux produits

Oxydation : Sulfoxydes, sulfones.

Réduction : Amines correspondantes.

Substitution : Thiourées substituées avec différents groupes fonctionnels.

Applications De Recherche Scientifique

La N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phénylthiourée a plusieurs applications en recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses.

Études biologiques : Le composé est utilisé dans des études liées à l’inhibition enzymatique et aux interactions protéiques.

Science des matériaux : Il est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques, telles que la conductivité et l’activité catalytique.

Synthèse chimique : Il sert de bloc de construction pour la synthèse de molécules plus complexes ayant des applications pharmaceutiques potentielles.

Mécanisme D'action

Le mécanisme d’action de la N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phénylthiourée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou aux sites allostériques, empêchant ainsi la liaison du substrat et l’activité catalytique subséquente. Cette inhibition peut entraîner la perturbation de voies biologiques critiques, telles que celles impliquées dans la prolifération et la survie cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-méthylthiourée

- N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-éthylthiourée

- N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-benzylthiourée

Unicité

La N-(4,6-Diméthyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phénylthiourée est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe phényle améliore sa capacité à interagir avec les résidus aromatiques dans les sites actifs des enzymes, augmentant potentiellement sa puissance inhibitrice. De plus, les groupes diméthyles sur le cycle pyridinone peuvent influencer la solubilité et la stabilité du composé, ce qui en fait un candidat intéressant pour des recherches et un développement ultérieurs.

Propriétés

Numéro CAS |

194427-61-7 |

|---|---|

Formule moléculaire |

C14H15N3OS |

Poids moléculaire |

273.36 g/mol |

Nom IUPAC |

1-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)-3-phenylthiourea |

InChI |

InChI=1S/C14H15N3OS/c1-9-8-10(2)15-13(18)12(9)17-14(19)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)(H2,16,17,19) |

Clé InChI |

FDBJCESTGSSVHT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=O)N1)NC(=S)NC2=CC=CC=C2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)

![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)